4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCGUSFPIKVQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene, which undergoes a series of reactions to introduce the butyric acid moiety.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production often employs large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid exerts its effects involves interactions with various molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The positions and nature of substituents on the phenyl ring significantly alter electronic effects:
- Iodine’s lower electronegativity compared to chlorine/fluorine may reduce electron-withdrawing effects on the carbonyl group .
- 4-(2,6-Difluorophenyl)-4-oxobutyric acid (CAS 1221724-83-9): Two fluorine atoms at the 2- and 6-positions create steric hindrance and symmetry, likely increasing melting point and crystallinity compared to the target’s unsymmetrical substitution pattern .
- 4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid (CAS 5101-00-8): Methoxy groups are electron-donating, raising the pKa (predicted 4.44) of the carboxylic acid group. In contrast, the chloro and fluoro substituents in the target compound lower the pKa, enhancing acidity .
Physical Properties
*Estimated based on analogs (e.g., 4-(3-chloro-4-fluorophenyl) analog in ). †Predicted to be lower than 4.44 due to stronger electron-withdrawing effects of Cl/F.
Biological Activity
4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid (CAS No. 951889-53-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro and a fluorine substituent on the aromatic ring, which may influence its biological interactions.
The primary mechanism of action for this compound involves interactions with various biological targets:
- Serotonin Receptors : Similar compounds have been shown to interact with serotonin receptors, affecting serotonin reuptake and signaling pathways, which can influence mood and behavior .
- Cyclooxygenase (COX) Inhibition : The compound may exhibit anti-inflammatory properties through the inhibition of COX enzymes, which are critical in the inflammatory response .
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported moderate inhibition of breast cancer cell lines (e.g., MCF-7) by related compounds .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Compound A | MCF-7 | 15.2 |
| Related Compound B | Hek293 | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential is attributed to the inhibition of COX enzymes. In vitro studies have demonstrated that similar compounds can effectively reduce inflammation markers in cell cultures .
Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective effects against neurodegenerative diseases. They may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters like acetylcholine, thus potentially enhancing cognitive function .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various halogenated phenyl derivatives on breast cancer cells. Results indicated that the presence of electron-withdrawing groups like chlorine and fluorine enhanced cytotoxicity compared to non-substituted analogs .
- Inflammation Model : In a model of induced inflammation in rats, a related compound demonstrated significant reduction in edema when administered at specific dosages, supporting its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
